molecular formula C11H8O3S2 B8384122 2-(Thiophen-2-ylsulfonyl)benzaldehyde

2-(Thiophen-2-ylsulfonyl)benzaldehyde

Cat. No.: B8384122
M. Wt: 252.3 g/mol
InChI Key: WRWPBZIUCBZKGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiophen-2-ylsulfonyl)benzaldehyde is a benzaldehyde derivative featuring a thiophene sulfonyl group (-SO₂-C₄H₃S) at the 2-position of the benzaldehyde core.

Properties

Molecular Formula

C11H8O3S2

Molecular Weight

252.3 g/mol

IUPAC Name

2-thiophen-2-ylsulfonylbenzaldehyde

InChI

InChI=1S/C11H8O3S2/c12-8-9-4-1-2-5-10(9)16(13,14)11-6-3-7-15-11/h1-8H

InChI Key

WRWPBZIUCBZKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The sulfonyl group in this compound is more electron-withdrawing than sulfanyl (-S-) or amino (-NH-) substituents, which may enhance its stability toward oxidation but reduce nucleophilic reactivity at the aldehyde group .
  • Crystallography: Pyridinyl vinyl analogs (e.g., I) crystallize in monoclinic systems (P21/c or P21), suggesting that bulky substituents influence packing efficiency .
2.4. Spectroscopic Characterization
  • IR Spectroscopy : Sulfonyl groups exhibit strong S=O stretches (~1350–1150 cm⁻¹), distinct from sulfanyl (C-S, ~600 cm⁻¹) or hydroxyl (O-H, ~3200 cm⁻¹) peaks .
  • NMR : The aldehyde proton in sulfonyl derivatives is expected downfield (δ ~10 ppm) due to the electron-withdrawing effect, compared to δ ~9.8 ppm in pyridinyl vinyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.